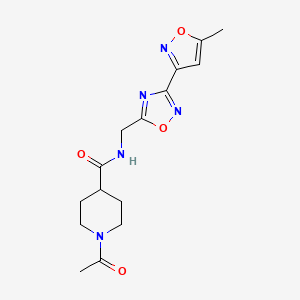

![molecular formula C21H26ClN3OS B2373959 N-(3-(二甲氨基)丙基)-4-甲基-N-(6-甲基苯并[d]噻唑-2-基)苯甲酰胺盐酸盐 CAS No. 1216439-18-7](/img/structure/B2373959.png)

N-(3-(二甲氨基)丙基)-4-甲基-N-(6-甲基苯并[d]噻唑-2-基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

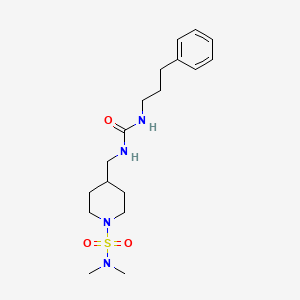

N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS and its molecular weight is 403.97. The purity is usually 95%.

BenchChem offers high-quality N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎特性

该化合物已用于设计、合成和分析新型苯并噻唑基苯甲酰胺的抗炎特性 . 在苯并噻唑环的第六位具有甲氧基并且与哌啶和吗啉部分连接的化合物对COX-1抑制表现出最高的IC 50 值 . 它们还表现出优异的COX-2 SI值,并显示出对白蛋白变性的显着抑制作用 .

肽合成

该化合物可用作与伯胺进行酰胺键合的羧基活化剂 . 这使得它在肽合成中很有用。

蛋白质交联

该化合物可以与磷酸基团反应 , 这使得它在将蛋白质交联到核酸中很有用。

免疫偶联物的制备

该化合物可用于制备免疫偶联物 . 免疫偶联物是连接到有效载荷(如放射性同位素或毒素)的抗体。它们用于针对癌症等疾病的靶向治疗。

药物递送应用

作为单体,该化合物可用于合成自修复的 pH 响应性水凝胶,用于药物递送应用 .

基因递送载体开发

作用机制

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of Action

The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in a reduction of inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation .

Action Environment

Environmental factors such as pH can influence the action of this compound. For instance, the presence of the dimethylamino group provides pH responsiveness to the resulting polymers . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment .

生化分析

Biochemical Properties

This compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been evaluated for anti-inflammatory activity, showing promising results in inhibiting COX-1 and COX-2 enzymes . The presence of a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties has been associated with the highest inhibition values .

Cellular Effects

N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It has demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS.ClH/c1-15-6-9-17(10-7-15)20(25)24(13-5-12-23(3)4)21-22-18-11-8-16(2)14-19(18)26-21;/h6-11,14H,5,12-13H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQJPFYMAHJJHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)

![5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B2373886.png)

![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)

![6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine](/img/structure/B2373892.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2373894.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)